molecular formula C20H24F2Ti-2 B061903 Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide CAS No. 178177-04-3

Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide

Cat. No. B061903
M. Wt: 350.3 g/mol
InChI Key: PKPCUGIZTILQGT-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multi-step reactions utilizing specific reagents for fluorination or functional group transformations. For instance, Ethene-1,1-disulfonyl Difluoride (EDSF) has been used for SuFEx click chemistry, demonstrating the preparation of highly functionalized cyclobutenes via a cycloaddition reaction, showcasing the potential methodology for synthesizing complex fluorinated structures (Smedley et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, especially for fluorinated compounds, can be intricate due to the unique properties of fluorine atoms. X-ray diffraction and NMR spectroscopy are common techniques. For example, crystal structures of room-temperature ionic liquids with fluorinated components have been determined by low-temperature X-ray diffraction, highlighting the impact of fluorination on structural characteristics (Matsumoto et al., 2006).

Chemical Reactions and Properties

Fluorinated compounds engage in various chemical reactions, often exhibiting unique reactivity due to the electronegativity of fluorine. The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from tetrahydro-1H-isoindole-1,3-(2H)-dione showcases the diverse reactivity of fluorinated intermediates in synthesizing complex heterocyclic structures (Tan et al., 2016).

Scientific Research Applications

  • Synthesis of Tetrahydroindole Derivatives : Ethyl 3-halo-2-propynoates can undergo palladium- and copper-free cross-coupling with 4,5,6,7-tetrahydroindoles on alumina to yield tetrahydroindole-2-propynoates. This process is notable for its simplicity, not requiring heating, base, or solvent, and can yield significant by-products under certain conditions (Trofimov et al., 2007).

  • Formation of Furan-2-One Sequences : Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, leads to the formation of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in a single diastereomer, indicating a concerted character of the rearrangement. This process is sensitive to the structure of the alcohol used (Sobenina et al., 2011).

  • Isomerization of Perfluoro-Ethylindane : Perfluoro-1-ethylindane is isomerized under the action of SbF5 to various compounds, including perfluoro-α,Β-o-trimethylstyrene and perfluoro-1,2-dimethylindane. This isomerization is accompanied by further conversions and defluorination reactions under certain conditions (Karpov et al., 1990).

  • Addition of Cyclic Ethers and Acetals to Difluoromethylpropenoate : Ethyl 3,3-difluoro-2-methylpropenoate forms adducts with tetrahydrofuran and 1,3-dioxolanes under free radical conditions. The formation of these adducts is rationalized based on frontier molecular orbital (FMO) and radical stability arguments (Bumgardner & Burgess, 2000).

  • Ethynylation of Tetrahydroindoles : Tetrahydroindoles can be ethynylated with ethyl 3-halo-2-propynoates using solid K2CO3 without solvent. This reaction yields ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoates with high efficiency and is notable for its rapid and facile nature (Trofimov et al., 2008).

  • Regioselective Cyclization of Tetrahydroindoles : (4,5,6,7-Tetrahydroindol-2-yl)alkynes can cyclize with hydroxylamine to form either 3- or 5-(4,5,6,7-tetrahydroindol-2-yl)isoxazoles depending on the reaction conditions. The acidity of the reaction mixture influences the selectivity of the isomer formation (Sobenina et al., 2014).

  • Electrochemical Capacitive Performance of Polyindole Films : The introduction of alkyl chains between two indole units alters the electrochemical properties of the π-conjugated backbone, affecting the specific capacitance performance. Polyindole films and their derivatives have been studied for their electrochemical capacitive performance, revealing insights into the effect of alkyl chain length on electrochemical properties (Zou et al., 2019).

properties

CAS RN

178177-04-3

Product Name

Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide

Molecular Formula

C20H24F2Ti-2

Molecular Weight

350.3 g/mol

IUPAC Name

difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide

InChI

InChI=1S/C20H24.2FH.Ti/c1-2-7-19-14-15(13-18(19)6-1)9-10-17-12-11-16-5-3-4-8-20(16)17;;;/h11-13,15H,1-10H2;2*1H;/q-2;;;+2/p-2

InChI Key

PKPCUGIZTILQGT-UHFFFAOYSA-L

SMILES

C1CCC2=C(C=C[C-]2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F

Canonical SMILES

C1CCC2=C(C=C[C-]2C1)CCC3C=C4CCCCC4=[C-]3.F[Ti]F

Origin of Product

United States

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